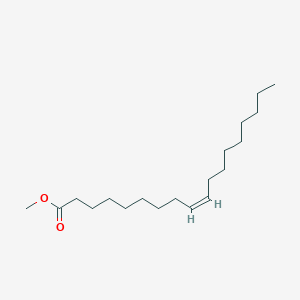

Methyl Oleate

Description

Properties

IUPAC Name |

methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025811 | |

| Record name | Methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes) | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000629 [mmHg], 6.29X10-6 at 25 °C | |

| Record name | Methyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to amber clear liquid | |

CAS No. |

112-62-9, 61788-34-9 | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester, sulfurized, copper-treated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL OLEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39736AJ06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-3.8 °F (NTP, 1992), -19.9 °C | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate (C₁₉H₃₆O₂), the methyl ester of oleic acid, is a monounsaturated fatty acid ester that serves as a crucial building block in a diverse range of applications, from biofuels and lubricants to cosmetics and pharmaceuticals. Its unique combination of physical and chemical characteristics makes it a subject of significant interest in both academic research and industrial development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations of key chemical transformations.

Physical Properties of this compound

The physical properties of this compound are fundamental to its application and handling. These properties are summarized in the table below, followed by generalized experimental protocols for their determination.

Table 1: Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₉H₃₆O₂ | - | - |

| Molecular Weight | 296.49 | g/mol | - |

| Appearance | Colorless to pale yellow liquid | - | Room Temperature |

| Odor | Mild, fatty | - | - |

| Density | 0.874 | g/mL | 20 °C |

| Boiling Point | 218 | °C | 20 mmHg |

| ~351-353 | °C | 760 mmHg (with decomposition) | |

| Melting Point | -19.9 to -20 | °C | - |

| Solubility in Water | Insoluble | - | 20 °C |

| Solubility in Organic Solvents | Miscible | - | Ethanol, ether, chloroform |

| Refractive Index (n_D) | 1.451 - 1.458 | - | 20 °C |

| Kinematic Viscosity | ~5.7-7 | cSt (mm²/s) | 20 °C |

| Flash Point | >110 | °C | Closed Cup |

Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of this compound, based on standard methodologies.

1. Density Measurement (Based on ASTM D4052)

-

Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is calculated from this period.

-

Apparatus: Digital density meter, syringe for sample injection, constant temperature bath.

-

Procedure:

-

Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 20 °C).

-

Equilibrate the this compound sample to the measurement temperature.

-

Inject the sample into the U-tube of the density meter, ensuring no air bubbles are present.

-

Allow the reading to stabilize and record the density value.

-

Clean the U-tube with an appropriate solvent (e.g., ethanol or acetone) and dry it before the next measurement.

-

2. Boiling Point Determination (Based on ASTM D1078)

-

Principle: This method involves distilling a small sample of the liquid under controlled conditions to determine the temperature at which it boils at a specific pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, pressure gauge (for vacuum distillation).

-

Procedure:

-

Place a measured volume of this compound into the distillation flask along with boiling chips.

-

Set up the distillation apparatus. For temperatures above 250 °C, vacuum distillation is recommended to prevent decomposition.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 20 mmHg).

-

Begin heating the flask and record the temperature at which the liquid begins to boil and a steady stream of condensate is observed.

-

Correct the observed boiling point to standard atmospheric pressure if necessary using a nomograph.

-

3. Melting Point Determination (Based on ASTM D5950)

-

Principle: This method involves cooling a sample until it solidifies and then slowly heating it while observing the temperature at which it transitions from a solid to a liquid.

-

Apparatus: Capillary tube melting point apparatus, thermometer.

-

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Freeze the sample to a solid state.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point at which the first drop of liquid appears to when the entire sample becomes a clear liquid.

-

4. Water Solubility Determination (Based on OECD Guideline 105)

-

Principle: The flask method involves shaking a mixture of the test substance and water until saturation is reached, followed by the determination of the concentration of the substance in the aqueous phase.

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrument for concentration measurement (e.g., GC-MS).

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stir the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the mixture to settle, separating the aqueous phase from the undissolved this compound.

-

Carefully take a sample of the aqueous phase, ensuring no undissolved droplets are included.

-

Analyze the concentration of this compound in the aqueous sample using a suitable analytical method. Given its very low solubility, this will likely be below the detection limits of many standard methods.

-

5. Refractive Index Measurement (Based on ASTM D1218)

-

Principle: An Abbe refractometer is used to measure the refractive index of a liquid by observing the critical angle of refraction of a light beam passing through the sample.

-

Apparatus: Abbe refractometer with a constant temperature circulator, light source.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the this compound sample to the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

6. Kinematic Viscosity Measurement (Based on ASTM D445)

-

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

-

Procedure:

-

Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate.

-

Using suction, draw the liquid level up above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

-

7. Flash Point Determination (Based on ASTM D93)

-

Principle: The Pensky-Martens closed-cup tester heats a sample in a closed cup, and a small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Fill the test cup with this compound to the specified level.

-

Place the lid on the cup and begin heating and stirring at the prescribed rates.

-

At regular temperature intervals, apply the test flame by dipping it into the vapor space.

-

Record the temperature at which a distinct flash is observed inside the cup.

-

Chemical Properties of this compound

This compound's chemical reactivity is primarily dictated by its ester functional group and the carbon-carbon double bond in the oleic acid chain.

Key Chemical Reactions

1. Transesterification: This is a crucial reaction for the production of biodiesel. This compound can be produced by the transesterification of triglycerides (found in vegetable oils and animal fats) with methanol in the presence of a catalyst (typically a strong base like sodium hydroxide or a strong acid).[1][2] The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then monoglycerides, and finally to glycerol and fatty acid methyl esters.[1]

Caption: Stepwise transesterification of a triglyceride to produce methyl esters and glycerol.

2. Oxidation: The double bond in the this compound molecule is susceptible to oxidation. This process can occur via autoxidation in the presence of air, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products like aldehydes and ketones.[3] This is a key consideration for the storage and stability of this compound and biodiesel.

Caption: Simplified free-radical mechanism for the autoxidation of this compound.

3. Hydrolysis: The ester linkage in this compound can be hydrolyzed back to oleic acid and methanol. This reaction is typically catalyzed by acids or bases. Base-catalyzed hydrolysis (saponification) is used in the production of soaps.

4. Hydrogenation: The double bond can be saturated through catalytic hydrogenation to produce methyl stearate, a saturated fatty acid methyl ester.

Experimental Protocols for Chemical Characterization and Reactions

1. Synthesis of this compound via Fischer Esterification

-

Principle: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid (oleic acid) with an alcohol (methanol) to form an ester (this compound) and water. The reaction is reversible, so an excess of methanol is often used to drive the equilibrium towards the product side.[4]

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

-

Procedure:

-

To a round-bottom flask, add oleic acid and an excess of methanol.

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 1-2 hours).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with water to remove excess methanol and acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

2. Monitoring Oxidation

-

Principle: The extent of oxidation can be monitored by measuring the formation of primary oxidation products (hydroperoxides) or secondary oxidation products. The Rancimat method is an accelerated aging test that measures the induction period before rapid oxidation occurs.[3]

-

Apparatus: Rancimat instrument, reaction vessel, air pump, conductivity measuring cell.

-

Procedure:

-

Place a precise amount of the this compound sample into the reaction vessel.

-

Heat the sample to a constant high temperature (e.g., 110 °C) while bubbling a constant stream of purified air through it.

-

The volatile oxidation products are carried by the air stream into a measuring vessel containing distilled water.

-

The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.

-

3. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful analytical technique for separating and identifying the components of a mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer, capillary column suitable for fatty acid methyl ester analysis.

-

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

-

Inject a small volume of the solution into the GC.

-

The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component is recorded and can be compared to a library of known spectra for identification.

-

4. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the presence of specific functional groups and the overall structure of the molecule.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Place the sample in an NMR tube and insert it into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process and analyze the spectra to identify the characteristic signals for the methyl ester group, the double bond, and the aliphatic chain. For example, in the ¹H NMR spectrum, the methoxy protons of the ester typically appear as a singlet around 3.6 ppm.[5][6][7]

-

5. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups present in the molecule.

-

Apparatus: FTIR spectrometer.

-

Procedure:

-

Place a drop of the liquid this compound sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer and acquire the spectrum.

-

Analyze the spectrum for characteristic absorption bands, such as the C=O stretch of the ester group (around 1740 cm⁻¹) and the C=C stretch of the double bond (around 1655 cm⁻¹).

-

Conclusion

This compound is a versatile oleochemical with a well-defined set of physical and chemical properties that are critical to its wide-ranging applications. Understanding these properties and the methods used for their determination is essential for researchers, scientists, and drug development professionals working with this compound. The data and protocols presented in this guide offer a solid foundation for the effective utilization and further investigation of this compound in various scientific and industrial endeavors.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation Kinetics of Neat this compound and as a Blend with Solketal [mdpi.com]

- 4. cerritos.edu [cerritos.edu]

- 5. redalyc.org [redalyc.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]

- 7. sciepub.com [sciepub.com]

An In-depth Technical Guide to the Synthesis Pathways and Reaction Kinetics of Methyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl oleate, a significant fatty acid methyl ester (FAME) with wide-ranging applications from biofuels to pharmaceuticals. The document delves into the reaction kinetics of these pathways, offering a comparative analysis of various catalytic systems. Detailed experimental protocols and visual representations of the synthesis routes are included to facilitate a deeper understanding and practical application of the discussed methodologies.

Introduction to this compound

This compound (C₁₉H₃₆O₂) is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid.[1] It is a colorless to amber, clear liquid with a faint fatty odor.[1] Its utility spans across numerous industries, where it serves as a detergent, emulsifier, wetting agent, stabilizer, and a key component in the production of biodiesel.[2] In the pharmaceutical and cosmetic industries, it is valued as a solvent and an emollient. The synthesis of high-purity this compound is therefore of significant interest.

Primary Synthesis Pathways

This compound is primarily synthesized through the esterification of oleic acid with methanol or the transesterification of triglycerides. The choice of pathway and catalyst system depends on factors such as the purity of the reactants, desired yield, and economic and environmental considerations.

Esterification of Oleic Acid

The direct esterification of oleic acid with methanol is a common and straightforward method for producing this compound. This reversible reaction is typically catalyzed by an acid to achieve practical reaction rates.

Reaction: Oleic Acid + Methanol ⇌ this compound + Water

Various catalysts can be employed for this reaction, including homogeneous mineral acids (e.g., sulfuric acid), heterogeneous solid acids, and enzymes (lipases).

-

Homogeneous Acid Catalysis: While effective in achieving high conversion rates, mineral acids like sulfuric acid present challenges such as equipment corrosion and the generation of acidic wastewater, which requires neutralization and treatment.[2]

-

Heterogeneous Acid Catalysis: Solid acid catalysts, such as ion-exchange resins and sulfonated materials, offer a more environmentally friendly alternative. They are non-corrosive, easily separated from the reaction mixture, and can be reused, simplifying the purification process.[3][4]

-

Enzymatic Catalysis (Lipase-catalyzed Esterification): The use of lipases as biocatalysts offers a green and highly specific route to this compound synthesis.[5] These reactions are often conducted under milder conditions and produce high-purity products. However, the cost and stability of the enzyme can be limiting factors.[6] A simple second-order kinetic model has been shown to accurately describe this process.[5]

-

Photocatalytic Esterification: An emerging method involves the use of photocatalysts, such as titanium dioxide (TiO₂), under UV irradiation. This technique has demonstrated high conversion rates under mild temperature conditions.[7][8]

Transesterification of Triglycerides

Transesterification is the reaction of a triglyceride (from vegetable oils or animal fats) with an alcohol (methanol) to form fatty acid methyl esters and glycerol. This process is central to the production of biodiesel.[9]

Reaction: Triglyceride + 3 Methanol ⇌ 3 Fatty Acid Methyl Esters + Glycerol

The reaction proceeds in a stepwise manner, forming diglycerides and monoglycerides as intermediates.[10]

-

Alkali-Catalyzed Transesterification: Homogeneous alkali catalysts, such as sodium hydroxide or potassium hydroxide, are widely used in industry due to their high reaction rates. However, this process is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the catalyst's effectiveness.[4]

-

Acid-Catalyzed Transesterification: Acid catalysts can be used for feedstocks with high free fatty acid content, as they catalyze both esterification and transesterification simultaneously. However, the reaction rates are generally slower than with alkali catalysts.[11]

-

Enzymatic Transesterification: Lipases can also be used to catalyze the transesterification of triglycerides. This method is tolerant of high free fatty acid and water content in the feedstock.[6]

-

Supercritical Methanol: This non-catalytic method involves reacting the triglyceride with methanol at supercritical conditions (high temperature and pressure).[12][13] The process is fast and tolerant to impurities, but the high energy requirements are a significant drawback.[11]

Reaction Kinetics

The kinetics of this compound synthesis are influenced by several factors, including temperature, molar ratio of reactants, catalyst type and concentration, and the presence of mass transfer limitations.

Kinetic Models

The esterification of oleic acid is often described by a reversible second-order kinetic model.[14] For photocatalytic esterification, the Langmuir-Hinshelwood model has been successfully applied.[7] The transesterification of triglycerides is a more complex, three-step reversible reaction, and its kinetics are modeled accordingly.[15]

Activation Energy

The activation energy (Ea) is a critical parameter that reflects the temperature sensitivity of the reaction rate. Lower activation energies indicate that the reaction can proceed efficiently at lower temperatures. The activation energy for the esterification of oleic acid varies significantly depending on the catalyst used. For example, values ranging from 32.62 kJ/mol to 121.6 kJ/mol have been reported for different catalytic systems.[3][14]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound synthesis, providing a basis for comparison of different methodologies.

| Synthesis Pathway | Catalyst | Temp. (°C) | Methanol/Oleic Acid Molar Ratio | Catalyst Loading | Reaction Time (h) | Yield/Conversion (%) | Activation Energy (kJ/mol) | Reference |

| Esterification | Sulfuric Acid | 68 | 40:1 | 2 wt% | 0.5 | 88 | 45.51 | [16] |

| Esterification | 4-dodecylbenzenesulfonic acid | - | - | - | - | - | 58.5 (forward), 63.4 (reverse) | [3][14] |

| Esterification | Relite CFS (ion-exchange resin) | 85 | - | 5-10 g | - | - | - | [4] |

| Esterification | P-SBA-15 | 100 | 2:1 | 4.3% | 8 | - | - | [3] |

| Esterification | Zinc Acetate (subcritical methanol) | 220 | 4:1 | 1.0 wt% | 1 | 95 | 32.62 | [14] |

| Esterification | 12-tungstophosphoric acid/kaolin | 100 | 30:1 | - | 0.25 | >97 | 44.75 | [14] |

| Esterification | CS-SO3H | 75 | 15:1 | 3 wt% | 3 | 95.7 | - | [17] |

| Photocatalytic Esterification | TiO₂ + UVA | 55 | 55:1 | 20% w/w | 4 | 98 | - | [7][8] |

| Enzymatic Esterification | Immobilized Lipase | 55 | 1.5:1 | 0.75 wt% | 72 | 98 | - | [18] |

| Transesterification (Supercritical Methanol) | None | 300 | 6:1 | - | 0.5 | 94 | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol for Acid-Catalyzed Esterification of Oleic Acid

Materials:

-

Oleic acid

-

Methanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Hexane (for extraction)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add a defined amount of oleic acid to the three-necked flask.

-

Add the desired molar ratio of methanol to the flask.

-

While stirring, slowly add the sulfuric acid catalyst (e.g., 1% w/w of oleic acid).

-

Heat the mixture to the desired reaction temperature (e.g., 65°C) under reflux and maintain for the specified reaction time (e.g., 2 hours).

-

After the reaction, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add hexane to extract the this compound.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the acid value by titration.[19][20]

Protocol for Lipase-Catalyzed Esterification of Oleic Acid

Materials:

-

Oleic acid

-

Methanol

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, for water removal)

Apparatus:

-

Shaking incubator or stirred-tank reactor

-

Centrifuge

-

Filtration setup

Procedure:

-

Combine oleic acid and methanol in the desired molar ratio in a reaction vessel.[18][21]

-

Add the immobilized lipase (e.g., 0.75 wt% of total reactants).[18][21]

-

If water removal is desired to shift the equilibrium towards product formation, add activated molecular sieves.[18][21]

-

Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 55°C) with constant agitation for the required duration (e.g., 48-72 hours).[18][21]

-

Monitor the reaction progress by titrating the residual free fatty acid content.[21]

-

After the reaction, separate the immobilized lipase and molecular sieves by centrifugation and/or filtration. The enzyme can be washed and reused.[18]

-

If necessary, remove any unreacted methanol by vacuum evaporation.[18]

Protocol for Transesterification of Triglycerides using Supercritical Methanol

Materials:

-

Triglyceride source (e.g., vegetable oil)

-

Methanol

Apparatus:

-

High-pressure, high-temperature batch reactor

-

Heating system with temperature control

-

Pressure gauge

Procedure:

-

Charge the batch reactor with the triglyceride and methanol at the desired molar ratio (e.g., 1:6).[12]

-

Seal the reactor and heat it to the target supercritical temperature (e.g., 300°C).[12] The pressure will increase due to the heating of the reactants.

-

Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 30 minutes).[12]

-

After the reaction, rapidly cool the reactor to quench the reaction.

-

Collect the product mixture, which will consist of a methyl ester phase and a glycerol-rich phase.

-

Separate the two phases by gravity settling or centrifugation.

-

Purify the methyl ester phase to remove residual methanol and glycerol.

Visualizations

The following diagrams illustrate the core synthesis pathways and a general experimental workflow.

Caption: Direct esterification of oleic acid with methanol.

Caption: Stepwise transesterification of triglycerides.

Caption: General experimental workflow for this compound synthesis.

References

- 1. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. matec-conferences.org [matec-conferences.org]

- 10. Frontiers | Estimation of Reaction Rates of Transesterification Pathways [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. thaiscience.info [thaiscience.info]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. grant.rscf.ru [grant.rscf.ru]

- 15. atlantis-press.com [atlantis-press.com]

- 16. jaet.journals.ekb.eg [jaet.journals.ekb.eg]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. Reaction kinetics of the catalytic esterification of oleic acid with methanol - UMPSA-IR [umpir.ump.edu.my]

- 20. mdpi.com [mdpi.com]

- 21. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]

The Role of Methyl Oleate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, serves as a valuable tool in the study of lipid metabolism. While oleic acid is the biologically active molecule, this compound is often used in experimental settings due to its stability and solubility. Once introduced into a biological system, it is readily hydrolyzed to oleic acid, a ubiquitous monounsaturated fatty acid that plays a central role in energy storage, membrane structure, and cellular signaling. This technical guide provides an in-depth overview of the role of this compound (and its active form, oleate) in lipid metabolism studies, with a focus on its effects on key signaling pathways, detailed experimental protocols, and quantitative data.

Data Presentation: Quantitative Effects of Oleate on Lipid Metabolism

The following tables summarize the quantitative effects of oleate treatment on gene expression related to lipid metabolism in various studies. These tables provide a clear comparison of how oleate influences key metabolic pathways at the transcriptional level.

Table 1: Effect of Oleate Treatment on Genes Involved in Fatty Acid Uptake and Transport

| Gene | Cell Type/Model | Oleate Concentration | Duration of Treatment | Fold Change vs. Control | Reference |

| CD36 | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~1.5 | [1] |

| FABP1 | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~2.0 | [1] |

| FATP2 | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~1.8 | [1] |

| FATP5 | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~1.7 | [1] |

OA: Oleic Acid; PA: Palmitic Acid

Table 2: Effect of Oleate Treatment on Genes Involved in De Novo Lipogenesis

| Gene | Cell Type/Model | Oleate Concentration | Duration of Treatment | Fold Change vs. Control | Reference |

| SREBP-1c | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~0.6 | [1] |

| ACC1 | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~0.7 | [1] |

| FASN | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~0.8 | [1] |

| SCD1 | NCTC 1469 | 0.5 mM OA/0.25 mM PA | 24 h | ~0.5 | [1] |

| SREBP-1c | HepG2 | 0.5 mM | 24 h | Increased nuclear form | [2] |

| FASN | AML12 | 0.5 mM | 24 h | No significant change | [3] |

| SCD-1 | AML12 | 0.5 mM | 24 h | Decreased | [3] |

OA: Oleic Acid; PA: Palmitic Acid

Table 3: Effect of Oleate Treatment on Genes Involved in Fatty Acid Oxidation

| Gene | Cell Type/Model | Oleate Concentration | Duration of Treatment | Fold Change vs. Control | Reference |

| PPARα | AML12 (SREBP1c siRNA) | 0.5 mM | 24 h | Increased | [3] |

| CPT1a | Mouse Liver (in vivo) | High Oleic Acid Diet | - | Upregulated | [4] |

| ACOX1 | Mouse Liver (in vivo) | High Oleic Acid Diet | - | Upregulated | [4] |

Signaling Pathways Modulated by Oleate

Oleate is a key signaling molecule that regulates lipid metabolism primarily through the activation of two major nuclear receptors: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PPARα is a ligand-activated transcription factor that plays a critical role in promoting fatty acid oxidation. Oleate, as a fatty acid, can serve as a ligand for PPARα. The activation of PPARα leads to the upregulation of genes involved in the uptake, activation, and β-oxidation of fatty acids.[5][6][7]

Caption: Oleate-mediated activation of the PPARα signaling pathway.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Signaling

SREBP-1c is a master transcriptional regulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. The regulation of SREBP-1c by oleate is complex. While some studies suggest that unsaturated fatty acids can suppress SREBP-1c processing, others indicate that oleate is essential for SREBP-1c activity and nuclear accumulation, particularly in the context of stearoyl-CoA desaturase-1 (SCD1) deficiency.[2][8][9] This activation leads to the expression of lipogenic genes.

Caption: Oleate-mediated activation of the SREBP-1c signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (oleate) in lipid metabolism studies.

Protocol 1: In Vitro Treatment of Hepatocytes with Oleate

This protocol describes the preparation of oleate solutions and the treatment of hepatocyte cell lines, such as HepG2, to study its effects on lipid accumulation and gene expression.[10][11][12]

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sodium oleate (or oleic acid)

-

Sterile phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Culture in DMEM supplemented with 10% FBS.

-

Preparation of Oleate-BSA Complex:

-

Prepare a stock solution of sodium oleate in sterile water.

-

Prepare a stock solution of fatty acid-free BSA in DMEM.

-

To prepare the final treatment medium, dilute the sodium oleate stock into the BSA-containing DMEM to the desired final concentration (e.g., 0.5 mM). The molar ratio of oleate to BSA is typically between 2:1 and 6:1.

-

Incubate the oleate-BSA solution at 37°C for at least 1 hour to allow for complex formation.

-

-

Cell Treatment:

-

After the cells have reached the desired confluency, remove the growth medium and wash the cells once with sterile PBS.

-

Add the prepared oleate-BSA treatment medium to the cells. Include a control group treated with DMEM containing BSA only.

-

Incubate the cells for the desired duration (e.g., 24 hours).

-

-

Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:

-

Lipid Accumulation: Stain with Oil Red O to visualize lipid droplets.[12]

-

Gene Expression Analysis: Extract RNA for qRT-PCR or microarray analysis to quantify changes in the expression of target genes.

-

Protein Analysis: Extract protein for Western blotting to analyze changes in protein levels.

-

Protocol 2: Lipidomics Analysis of Oleate-Treated Cells

This protocol outlines a general workflow for the extraction and analysis of lipids from cells treated with oleate to obtain a comprehensive lipid profile.[13][14][15]

1. Lipid Extraction (Folch Method):

-

Harvest oleate-treated and control cells.

-

Homogenize the cell pellet in a chloroform:methanol mixture (2:1, v/v).

-

Add water to the homogenate to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Sample Preparation for Mass Spectrometry:

-

Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).

-

Consider derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) depending on the analytical platform and target lipids.

3. Mass Spectrometry Analysis:

-

Analyze the lipid extract using a mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of lipid species.

-

Commonly used techniques include shotgun lipidomics (direct infusion) or targeted lipidomics (monitoring specific lipid classes).[16]

4. Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify individual lipid species.

-

Perform statistical analysis to identify significant differences in the lipid profiles between oleate-treated and control samples.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on lipid metabolism in a cell-based model.

Caption: A typical workflow for studying the effects of this compound.

Conclusion

This compound, through its conversion to oleic acid, is a powerful tool for dissecting the intricate regulation of lipid metabolism. Its ability to modulate key signaling pathways, such as PPARα and SREBP-1c, makes it an essential compound for researchers investigating metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding the multifaceted role of this important fatty acid in cellular and systemic lipid homeostasis.

References

- 1. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleate activates SREBP-1 signaling activity in SCD1-deficient hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deficiency of SREBP1c modulates autophagy mediated lipid droplet catabolism during oleic acid induced steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Fatty acid treatment of HepG2 cells and primary human hepatocytes [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Methyl Oleate: A Comprehensive Technical Guide to its Commercial and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleate, the methyl ester of oleic acid, is a versatile and biodegradable fatty acid methyl ester (FAME) with a wide array of applications across diverse industries. This technical guide provides an in-depth analysis of its commercial and industrial uses, focusing on its roles as a lubricant, solvent, surfactant intermediate, and its applications in agriculture and cosmetics. The document further explores its synthesis, presents detailed experimental protocols for its key applications, and summarizes its physicochemical and performance properties in tabular format. Additionally, it delves into the known biological signaling pathways of its parent compound, oleic acid, offering insights into potential areas of investigation for this compound in drug development.

Physicochemical and Performance Properties of this compound

This compound's utility is underpinned by its distinct physical and chemical characteristics. These properties make it a suitable replacement for petroleum-based products in various formulations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [1][2][3] |

| Molecular Weight | 296.49 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Faint, fatty odor | [3] |

| Density | 0.874 g/mL at 20°C | [2][5] |

| Melting Point | -12 °C to -20 °C | [4][6] |

| Boiling Point | 218 °C at 20 mmHg | [2][5] |

| Flash Point | >110 °C | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [4][8] |

| Refractive Index | 1.448 - 1.454 at 20°C | [2][7] |

| CAS Number | 112-62-9 | [2][3] |

Table 2: Performance Data of this compound in Lubricant and Biodiesel Applications

| Application | Performance Metric | Value/Observation | Reference(s) |

| Lubricant | Lubricity (Four-Ball EP LWI) | Can be formulated to achieve at least 130 | [9] |

| Extreme Pressure (Four-Ball EP Weld Point) | Can be formulated to achieve at least 620 kg | [9] | |

| Extreme Pressure (Falex EP, ASTM D3233) | Can be formulated to achieve at least 4500 lbs | [9] | |

| Lubricity of Mixed Oleic Acid Esters (Δf) | 86.57% reduction in friction coefficient at room temperature | [10] | |

| High-Temperature Lubricity of Mixed Oleic Acid Esters (Δf after hot rolling at 180°C) | 89.56% reduction in friction coefficient | [10] | |

| Biodiesel | Kinematic Viscosity at 40°C | ~4.6 mm²/s | [11] |

| Cetane Number | Reduction observed in blends with n-heptanol | [12] | |

| Emissions (in blends) | Reduced soot and NOx emissions compared to pure diesel | [12] |

Commercial and Industrial Applications

This compound's favorable properties, including its high flash point, low volatility, excellent solvency, and biodegradability, have led to its widespread adoption in numerous industrial sectors.[13]

-

Lubricants and Metalworking Fluids: this compound serves as a lubricity additive and a base oil in the formulation of biodegradable lubricants and metalworking fluids.[2][4][9] It enhances the film strength and load-carrying capacity of these fluids.[9]

-

Solvents and Cleaners: Its excellent solvency power makes it an effective and environmentally friendly alternative to petroleum-based solvents in paints, coatings, adhesives, and industrial cleaning formulations.[6][13]

-

Surfactants and Detergents: this compound is a key intermediate in the synthesis of various surfactants, particularly methyl ester sulfonates (MES), which are used in laundry detergents and cleaning products.[14][15][16]

-

Agrochemicals: It is utilized as a solvent, co-solvent, and oil carrier in pesticide and herbicide formulations, particularly in emulsifiable concentrates (ECs).[6][13] Its use can enhance the stability and spreadability of these formulations.[13]

-

Cosmetics and Personal Care: In cosmetic formulations, this compound functions as an emollient, skin-conditioning agent, and solvent, imparting a smooth and soft feel to creams and lotions.[4][17][18]

-

Pharmaceuticals and Drug Delivery: It is explored as a solvent and carrier for drug formulations, potentially enhancing the bioavailability of lipophilic active pharmaceutical ingredients.[2]

-

Research and Development: In a laboratory setting, this compound is used as a chromatographic reference standard for the analysis of fatty acid methyl esters.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its formulation into key industrial products.

Synthesis of this compound

This protocol is adapted from a solvent-free enzymatic synthesis method.[5][13]

Materials:

-

Oleic acid

-

Methanol

-

Immobilized lipase (e.g., Lipozyme® 435)

-

Molecular sieves (3 Å), activated

-

Baffled Erlenmeyer flasks

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Activate the molecular sieves by drying at 250°C for 16 hours.

-

In a baffled Erlenmeyer flask, combine oleic acid and methanol at a molar ratio of 1:1.5.

-

Add the immobilized lipase at a concentration of 0.75 wt% of the total reactants.

-

Add activated molecular sieves in 50% excess relative to their water adsorption capacity.

-

Incubate the reaction mixture in a shaking incubator at 55°C and 170 rpm for 48-72 hours.

-

Monitor the reaction progress by titrating the residual free fatty acid content.

-

Upon completion, centrifuge the mixture at 8000 g for 10 minutes to separate the lipase and molecular sieves.

-

Filter the supernatant to remove any fine particles.

-

Remove the excess unreacted methanol using a rotary evaporator under vacuum to obtain the final this compound product.

This protocol is based on a conventional acid-catalyzed esterification process.[19][20]

Materials:

-

Oleic acid

-

Methanol

-

Sulfuric acid (concentrated)

-

Reaction vessel with a reflux condenser and overhead stirrer

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In the reaction vessel, combine oleic acid and methanol. The molar ratio of methanol to oleic acid can range from 3:1 to 6:1.

-

Slowly add concentrated sulfuric acid as a catalyst (typically 1-2% by weight of oleic acid) while stirring.

-

Heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours with continuous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound.

Formulation of an Agrochemical Emulsifiable Concentrate (EC)

This protocol outlines the preparation of a stable emulsifiable concentrate using this compound as a solvent.[13][21][22]

Materials:

-

Active ingredient (e.g., a pesticide or herbicide)

-

This compound (solvent)

-

Surfactant blend (e.g., a mix of non-ionic and anionic surfactants)

-

Antifoam agent (optional)

-

Homogenizer or high-speed stirrer

Procedure:

-

In a suitable vessel, dissolve the active ingredient in this compound under stirring until a homogenous solution is obtained.

-

In a separate container, prepare the surfactant blend. A typical blend might consist of ethoxylated alcohols and calcium dodecylbenzene sulfonate.

-

Slowly add the surfactant blend to the active ingredient-methyl oleate solution while continuously stirring.

-

If required, add a small amount of an antifoam agent.

-

Homogenize the mixture using a high-speed stirrer until a clear and stable emulsifiable concentrate is formed.

-

Evaluation:

-

Emulsion Stability: Dilute the EC in water at the desired concentration (e.g., 1:100) and observe for any phase separation, creaming, or sedimentation over a 24-hour period.

-

Cold Test: Store the EC at a low temperature (e.g., 0°C) for a specified period and check for crystallization or phase separation.

-

Accelerated Storage Stability: Store the EC at an elevated temperature (e.g., 54°C) for 14 days and evaluate its physical and chemical properties.

-

Representative Metalworking Fluid Formulation

This protocol provides a general guideline for formulating a semi-synthetic metalworking fluid using this compound as a lubricity additive.[23][24][25]

Materials:

-

Base oil (e.g., naphthenic or paraffinic mineral oil)

-

This compound (lubricity additive)

-

Emulsifier package (anionic and non-ionic surfactants)

-

Corrosion inhibitor (e.g., alkanolamines, sodium sulfonates)

-

Extreme pressure (EP) additive (e.g., sulfurized or phosphorus-based compounds)

-

Biocide

-

Antifoaming agent

-

Water

Procedure:

-

In a blending vessel, add the base oil.

-

With moderate stirring, add the this compound, emulsifier package, corrosion inhibitor, and EP additive.

-

Continue mixing until a homogenous oil-phase concentrate is formed.

-

Add the biocide and antifoaming agent and mix thoroughly.

-

To create the final metalworking fluid, slowly add the oil-phase concentrate to water (typically at a 5-10% concentration) with constant agitation to form a stable emulsion.

-

Evaluation:

-

Emulsion Stability: Observe the diluted fluid for phase separation over time.

-

Lubricity Testing: Evaluate using standard methods like the Four-Ball EP test (ASTM D2783) or Falex Pin and Vee Block test (ASTM D3233).

-

Corrosion Resistance: Conduct cast iron chip tests (ASTM D4627) or other relevant corrosion tests.

-

Foaming Characteristics: Assess foaming tendency using a graduated cylinder and aeration.

-

Synthesis of a Methyl Ester Sulfonate (MES) Surfactant

This protocol describes the conversion of this compound into a methyl ester sulfonate, a common anionic surfactant.[15][26]

Materials:

-

This compound

-

Sodium bisulfite (NaHSO₃)

-

Aluminum oxide (Al₂O₃) catalyst

-

Reaction vessel with a stirrer, thermometer, and condenser

-

Heating mantle

Procedure:

-

In the reaction vessel, combine this compound and sodium bisulfite. A typical molar ratio of methyl ester to sodium bisulfite is 1:1.5.

-

Add the aluminum oxide catalyst (e.g., 1% w/w of this compound).

-

Heat the reaction mixture to 100°C with continuous stirring.

-

Maintain the reaction at this temperature for approximately 4.5 hours.

-

After the reaction, the resulting product is a mixture containing the methyl ester sulfonate.

-

The crude product can be purified and neutralized as required for its final application.

-

Evaluation: The performance of the resulting surfactant can be assessed by measuring its surface tension, critical micelle concentration (CMC), and detergency performance.

Biological Signaling Pathways of Oleic Acid (Parent Compound of this compound)

While direct research on the signaling pathways of this compound is limited, extensive studies on its parent compound, oleic acid, provide valuable insights into its potential biological activities. It is important to note that the esterification of oleic acid to this compound alters its chemical properties, which may influence its biological interactions. The following information is based on the known effects of oleic acid.

Oleic acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Oleic acid can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[1]

-

Insulin Signaling Pathway: Oleic acid plays a complex role in insulin signaling. While chronic exposure to high levels of certain fatty acids can lead to insulin resistance, oleic acid has also been shown to have protective effects against palmitate-induced insulin resistance in some cellular models.[1][12]

-

Hypoxia-Inducible Factor (HIF) Pathway: Oleic acid can regulate genes that are also controlled by the hypoxia signaling pathway.[1]

-

Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid is a known ligand for PPARs, which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[11][19][27][28][29] Activation of PPARα by oleate can protect pancreatic β-cells from dysfunction.[28]

-

G-Protein Coupled Receptor 40 (GPR40/FFAR1): Long-chain fatty acids like oleic acid are natural ligands for GPR40, a receptor that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[8][9][14][30][31]

Visualizations

Diagram 1: General Workflow for this compound Synthesis

References

- 1. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Interfat [interfat.com]

- 5. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound for plant protection products formulations: Enzymatic synthesis, reaction kinetics and application testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Predicting the Pro-Inflammatory Effects of Oxidized this compound Based on the Volatile Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleate prevents palmitate-induced mitochondrial dysfunction, insulin resistance and inflammatory signaling in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. US20060142602A1 - Method of making methyl ester surfactants - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

- 18. This compound/PALMITATE/LINOLEATE/STEARATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]

- 24. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 25. colonialchem.com [colonialchem.com]

- 26. mjas.analis.com.my [mjas.analis.com.my]

- 27. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

- 28. Peroxisome proliferator-activated receptor alpha (PPARalpha) protects against oleate-induced INS-1E beta cell dysfunction by preserving carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 30. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Gas Chromatography (GC) Quantification of Methyl Oleate

For researchers, scientists, and drug development professionals, accurate quantification of methyl oleate is crucial in various fields, including biofuel analysis, food science, and pharmaceutical research. Gas chromatography (GC) is a robust and widely used technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using GC, focusing on sample preparation, chromatographic conditions, and data analysis.